Imidazolidine-2,4-dione Ketoconazole

Description

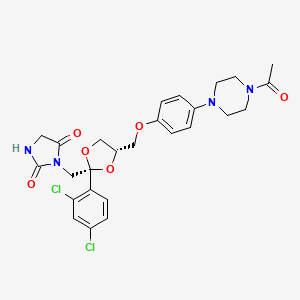

Structure

3D Structure

Properties

Molecular Formula |

C26H28Cl2N4O6 |

|---|---|

Molecular Weight |

563.4 g/mol |

IUPAC Name |

3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C26H28Cl2N4O6/c1-17(33)30-8-10-31(11-9-30)19-3-5-20(6-4-19)36-14-21-15-37-26(38-21,16-32-24(34)13-29-25(32)35)22-7-2-18(27)12-23(22)28/h2-7,12,21H,8-11,13-16H2,1H3,(H,29,35)/t21-,26-/m0/s1 |

InChI Key |

YEBPIWBTEOMZQM-LVXARBLLSA-N |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of Ketoconazole

Retrosynthetic Analysis of Ketoconazole (B1673606)

A retrosynthetic analysis of ketoconazole, cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]oxy]phenyl]piperazine, logically dissects the molecule into key synthons. The primary disconnection occurs at the ether linkage connecting the piperazine (B1678402) ring to the 1,3-dioxolane (B20135) core. This reveals two major fragments: the piperazine side chain, specifically 1-acetyl-4-(4-hydroxyphenyl)piperazine, and the functionalized dioxolane core.

A further disconnection of the dioxolane core occurs at the C-N bond between the imidazole (B134444) ring and the dioxolane system. This step identifies imidazole and a brominated or otherwise activated dioxolane intermediate as precursors. The dioxolane ring itself can be disconnected through a ketal cleavage, leading back to glycerol and a substituted acetophenone, 2-bromo-1-(2,4-dichlorophenyl)ethanone. This analysis forms the basis for the classical synthetic strategies developed for this complex molecule.

Classical Synthetic Routes to Ketoconazole

The seminal synthetic route to ketoconazole was first reported by Heeres and colleagues. google.com This classical pathway is a multi-step process that constructs the molecule in a convergent manner, assembling the key fragments identified in the retrosynthetic analysis.

Formation of the 1,3-Dioxolane Ring System

The synthesis begins with the construction of the substituted 1,3-dioxolane ring. This is achieved through the ketalization of an α-haloketone with glycerol. chemicalbook.comamazonaws.com

Step 1: Ketalization: 2,4-Dichloroacetophenone is reacted with glycerol in the presence of an acid catalyst, such as p-toluenesulfonic acid, typically with azeotropic removal of water to drive the reaction to completion. This forms the ketal, 2-(2,4-dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane. amazonaws.com

Step 2: Bromination: The intermediate from the ketalization step is then brominated, often using liquid bromine, to yield the key intermediate, cis-2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane. google.comamazonaws.com

Step 3: Protection: The primary hydroxyl group on the dioxolane ring is typically protected before the introduction of the imidazole moiety. This is often achieved by acylation with benzoyl chloride in pyridine, which also facilitates the separation of the desired cis-isomer from the trans-isomer by crystallization. amazonaws.com

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| 2,4-Dichloroacetophenone | Glycerol | Ketalization | 2-(2,4-Dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane |

| Ketal Intermediate | Bromine | Halogenation | 2-(2,4-Dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane |

| Bromo Ketal | Benzoyl Chloride | Acylation (Protection) | cis-2-Benzoyloxymethyl-2-(2,4-dichlorophenyl)-2-bromomethyl-1,3-dioxolane |

Introduction of the Imidazole Moiety

With the dioxolane ring formed and protected, the next crucial step is the introduction of the imidazole ring, which is essential for the antifungal activity of ketoconazole.

This is accomplished via a nucleophilic substitution reaction where the protected bromo ketal is coupled with imidazole. amazonaws.com The reaction is typically carried out by heating the reactants in a polar aprotic solvent such as dimethylacetamide (DMA). amazonaws.com Following the successful coupling, the benzoyl protecting group is removed by alkaline hydrolysis (saponification) to regenerate the free hydroxyl group, yielding the alcohol intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-4-hydroxymethyl-1,3-dioxolane. chemicalbook.comamazonaws.com

Construction of the Piperazine Linkage

The final stage of the classical synthesis involves attaching the piperazine side chain to the dioxolane core.

Step 1: Activation: The primary alcohol of the imidazole-dioxolane intermediate is activated to create a good leaving group for the subsequent nucleophilic substitution. This is commonly done by converting the alcohol to a mesylate using methanesulfonyl chloride. chemicalbook.com Other activating groups like p-toluenesulfonyl chloride have also been used. google.com

Step 2: Coupling: The resulting mesylate is then alkylated with the piperazine fragment, 1-acetyl-4-(4-hydroxyphenyl)piperazine, in the presence of a base to afford the final ketoconazole molecule. chemicalbook.com

Novel Synthetic Methodologies for Ketoconazole Analogues

Research has also focused on developing novel analogues of ketoconazole to explore structure-activity relationships and potentially identify compounds with improved properties. These methodologies often involve modifying the original ketoconazole structure.

One common approach involves the derivatization of the distal nitrogen atom of the piperazine ring. For instance, the commercially available ketoconazole can be deacetylated under basic conditions to yield a key intermediate with a free secondary amine on the piperazine ring. nih.gov This intermediate serves as a versatile scaffold for coupling with various moieties, such as primary arylsulfonamides, to create new series of compounds. nih.govnih.gov

Another strategy involves the bioisosteric replacement of key structural features. For example, the 2,4-dichlorophenyl group has been replaced with a 1,4-benzothiazine moiety to create novel analogues with potent antifungal activity. nih.gov These synthetic efforts often employ modern coupling techniques and are guided by computational modeling to predict favorable interactions with biological targets. nih.gov The synthesis of various impurities and derivatives of ketoconazole has also led to the development of new synthetic methods for related heterocyclic systems like 1,4-dihydropyrazine. researchgate.netkoreascience.kr

| Parent Compound | Modification Site | Reagent/Method | Resulting Analogue Type |

| Ketoconazole | Piperazine N-acetyl group | Basic hydrolysis (deacetylation) | Free amine intermediate for further derivatization |

| Deacetylated Ketoconazole | Distal Piperazine Nitrogen | Coupling with arylsulfonamides | Sulfonamide derivatives |

| Ketoconazole Core | 2,4-Dichlorophenyl group | Bioisosteric replacement | 1,4-Benzothiazine analogues |

Development of Green Chemistry Approaches in Ketoconazole Synthesis

Efforts to make the synthesis of pharmaceuticals more environmentally benign have led to the application of green chemistry principles. In the context of ketoconazole synthesis, this has involved optimizing the classical route to reduce waste, avoid hazardous materials, and improve efficiency. google.com

A notable improvement involves modifying the initial steps to enhance stereoselectivity and eliminate hazardous reagents. One patented method describes a process that improves the cis-trans selectivity of the 1,3-dioxolane formation, shortens the production cycle, and reduces the use of dangerous substances like liquid bromine. google.com Green chemistry emphasizes the use of less toxic solvents, reducing the number of synthetic steps (e.g., by omitting protection/deprotection steps), and improving atom economy. mdpi.comijbpas.com While specific, fully "green" syntheses of ketoconazole are not widely published, the optimization of existing routes reflects a move towards more sustainable pharmaceutical production. google.com The use of alternative energy sources like microwave irradiation, which can shorten reaction times and reduce solvent use, is a key area of green chemistry that has been applied to the synthesis of related heterocyclic compounds. mdpi.com

Stereoselective Synthesis of Ketoconazole Enantiomers and Diastereomers

Ketoconazole, an imidazole antifungal agent, possesses two chiral centers, leading to the existence of four stereoisomers. Commercially, ketoconazole is available as a racemic mixture of the cis-(2S,4R)-(-) and cis-(2R,4S)-(+) enantiomers. nih.govresearchgate.net The stereochemistry of the entire molecule significantly influences its affinity for various cytochrome P-450 enzymes, which are crucial in steroid biosynthesis. nih.govnih.gov

The preparation of all four stereoisomers—the cis-(2S,4R) and cis-(2R,4S) enantiomers, and the trans-(2R,4R) and trans-(2S,4S) enantiomers—has been accomplished for research purposes to evaluate their selective biological activities. nih.govnih.gov Large disparities in selectivity have been observed among the isomers concerning their inhibition of cytochromes P-450 involved in steroid biosynthesis. In contrast, minimal differences were noted for their inhibition of enzymes associated with hepatic drug metabolism. nih.gov

Studies have demonstrated that the stereoisomers exhibit differential inhibitory effects on various enzymes. For instance, the cis-(2S,4R) isomer is the most potent inhibitor of rat lanosterol (B1674476) 14α-demethylase. nih.gov The affinity of these azole compounds for cytochrome P-450 enzymes in steroid synthesis is highly dependent on the specific stereochemistry of the molecule. nih.govnih.gov

| Stereoisomer | Relative Potency Against Rat Lanosterol 14α-demethylase |

|---|---|

| cis-(2S,4R) | Most Potent |

| cis-(2R,4S) | Less Potent than cis-(2S,4R) |

| trans-(2R,4R) | Significantly Less Potent |

| trans-(2S,4S) | Significantly Less Potent |

Design and Synthesis of Ketoconazole Derivatives

The structural scaffold of ketoconazole, particularly its terminal piperazine ring, offers a versatile platform for chemical modification to develop novel derivatives with enhanced or dual-action properties.

Analogues Incorporating Modified Imidazole Rings

The imidazole moiety is a cornerstone of ketoconazole's antifungal activity, directly interacting with the heme iron of the target enzyme, lanosterol 14α-demethylase. While modifications often focus on other parts of the molecule, bioisosteric replacement of the imidazole ring is a strategy explored in medicinal chemistry. For example, the 1,2,3-triazole ring has been investigated as a bioisostere for the imidazole ring in miconazole, a related antifungal, to create hybrid compounds that also incorporate a piperazine fragment from ketoconazole. unimore.it This approach aims to retain the necessary coordinating properties for enzyme inhibition while potentially altering the compound's pharmacokinetic profile or introducing new biological activities. unimore.it

Derivatives with Altered Dioxolane Substitutions

The 1,3-dioxolane ring and its substituents are crucial for the correct spatial orientation of the molecule. The cis relationship between the aryloxymethylene and the imidazole- or triazolomethylene groups anchored to the dioxolane ring is a fixed feature in clinically used azole antifungals like ketoconazole. nih.gov Synthetic strategies for ketoconazole often involve the initial synthesis of a dioxolane intermediate from 2,4-dichloroacetophenone and glycerol. google.com Modifications to the 2,4-dichlorophenyl group on the dioxolane ring can be envisioned to modulate activity and selectivity, though much of the recent synthetic focus has been on the piperazine moiety.

Piperazine Ring Modifications and Bioisosteric Replacements

The distal nitrogen of ketoconazole's piperazine ring is a common site for derivatization. nih.govnih.gov This position is amenable to various chemical reactions, allowing for the attachment of different functional groups and molecular scaffolds. nih.govnih.gov A key synthetic intermediate for these modifications is deacetylated ketoconazole, which is produced by deacetylating the commercially available cis-(2R,4S)-(+) KTZ enantiomer under basic conditions. nih.gov This intermediate provides a free secondary amine on the piperazine ring, ready for further coupling reactions. nih.gov

Synthetic strategies for modifying this site include:

Nucleophilic additions: Reacting the deacetylated intermediate with phenyl carbamates to form ureidic connections. nih.gov

1,4-Conjugate additions: Performing Michael additions on acrylate intermediates. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. baranlab.org For the piperazine ring, which is prevalent in many drugs, various bioisosteres can be considered to fine-tune pharmacokinetic properties, alter basicity (pKa), or explore new interactions with biological targets. baranlab.org Examples of piperazine bioisosteres include diazaspiro cores, which have been shown to beneficially affect activity and reduce cytotoxicity in other drug scaffolds. baranlab.org

Conjugates and Hybrid Molecules of Ketoconazole

A promising area of research involves creating conjugates or hybrid molecules by linking ketoconazole to another pharmacophore to achieve a dual mechanism of action. researchgate.net This strategy aims to overcome drug resistance and enhance therapeutic efficacy.

A notable example is the synthesis of ketoconazole-arylsulfonamide conjugates. nih.govnih.gov In this approach, the distal piperazine nitrogen of ketoconazole is covalently linked to primary arylsulfonamides via various spacers. nih.gov The resulting hybrid molecules are designed to inhibit not only the fungal lanosterol-14α-demethylase (the target of ketoconazole) but also carbonic anhydrases, which are emerging as a new therapeutic target for anti-infective agents. nih.govnih.gov The synthesis of these conjugates is often achieved by coupling deacetylated ketoconazole with freshly prepared intermediates. nih.gov

Identification and Synthesis of Ketoconazole Impurities and Degradation Products

The identification, characterization, and synthesis of impurities and degradation products are critical for ensuring the quality and safety of pharmaceutical substances. Stressed degradation studies are performed on ketoconazole to understand its stability profile under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. nih.govmdpi.com

Major degradation of ketoconazole is observed under acidic, basic, and oxidative stress conditions, while it shows stability under thermal and photolytic stress. nih.govmdpi.com

Key Degradation Products and Impurities:

Hydrolysis Degradant (Impurity D): This impurity is observed under both acidic and basic conditions. nih.gov It is identified as 1-[4-[[(2RS, 4SR)-2-(2, 4-dichlorophenyl)-2-(1H- imidazol-1-ylmethyl) -1, 3-dioxolan-4-yl] methoxy] phenyl] piperazine, which is essentially deacetylated ketoconazole. Its synthesis can be achieved by heating ketoconazole in a solution of sodium hydroxide and methanol.

Oxidative Degradant: Under oxidative stress (e.g., with hydrogen peroxide), ketoconazole is converted to its N-oxide derivative. nih.gov

Photolytic Degradant: Photolysis of ketoconazole in methanol can lead to a cyclization product, 1-acetyl-4-[4-[[(lH-imidazo [2,1-a]3,4-dihydro-7-chloro-isoquinolyl)-6-spiro-2' -(1,3 -dioxolan-4-yl)] methoxy]phenyl]piperazine. chula.ac.th

For regulatory purposes, such as the creation of a drug master file (DMF), the synthesis of potential impurities is necessary. researchgate.netkoreascience.kr This allows for their proper identification and quantification in the final drug product. Synthetic methods have been developed for several known ketoconazole impurities. researchgate.netkoreascience.kr

| Condition | Major Degradation Product/Impurity | Notes |

|---|---|---|

| Acid/Base Hydrolysis | Impurity D (Deacetylated Ketoconazole) | Formed by cleavage of the acetyl group from the piperazine ring. nih.gov |

| Oxidation (H₂O₂) | Ketoconazole N-oxide | Formed by oxidation of one of the nitrogen atoms. nih.gov |

| Photolysis (in Methanol) | Cyclization Product | A complex product formed via a proposed free radical mechanism. chula.ac.th |

| Thermal/Photolytic (solid) | Stable | No significant degradation observed under these conditions. nih.gov |

Hydrolytic Degradation Pathways

Forced degradation studies reveal that ketoconazole is susceptible to hydrolysis under both acidic and basic conditions. The primary hydrolytic degradation pathway involves the cleavage of the amide linkage in the ketoconazole molecule. This reaction is catalyzed by the presence of hydrogen or hydroxyl ions.

Under acidic stress, typically using 1N HCl and heating, a significant degradation impurity is observed. Similarly, when subjected to basic conditions, such as 1N NaOH with heat, the same degradation product is formed. This indicates a common hydrolytic pathway under both extremes of pH. The main product of this hydrolysis is N-deacetyl-ketoconazole, which results from the cleavage of the acetyl group from the piperazine ring. The rate of this degradation is strongly dependent on both pH and temperature, with the highest stability observed around pH 4.

In a study investigating the chemical stability of ketoconazole in aqueous solutions at various temperatures (80, 85, and 90°C) and pH levels (1.2-10), the degradation was found to follow pseudo-first-order kinetics. The activation energies calculated from the Arrhenius equation were found to be 14.320 kcal/mol in acidic conditions and 13.674 kcal/mol in alkaline conditions. Another study also identified a hydrolysis product under both acid and base conditions, confirming this degradation pathway.

| Condition | Reagent | Temperature | Observed Degradation Products | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1N HCl | 100°C | Unknown Impurity at RRT 0.80 (N-deacetyl-ketoconazole) | |

| Basic Hydrolysis | 1N NaOH | 100°C | Unknown Impurity at RRT 0.80 (N-deacetyl-ketoconazole) | |

| Aqueous Solution | pH 1.2 - 10 | 80, 85, 90°C | N-deacetyl-ketoconazole |

Oxidative Degradation Mechanisms

Ketoconazole demonstrates instability under oxidative stress conditions. When exposed to oxidizing agents like hydrogen peroxide (H₂O₂), a distinct degradation profile emerges, different from that of hydrolysis. The primary mechanism of oxidative degradation involves the oxidation of the nitrogen atom in the piperazine ring, leading to the formation of Ketoconazole N-oxide.

In forced degradation studies using 30% hydrogen peroxide and heat, a major degradation product was identified. This degradant was characterized using LC-MS, which showed a mass of 547.43 amu, corresponding to the addition of one oxygen atom to the parent ketoconazole molecule. This confirms the formation of the N-oxide derivative.

Further studies have elaborated on the products of oxidation. When using azobisisobutyronitrile (AIBN) as an oxidizing agent, Ketoconazole N-oxide was again observed as a major degradation product, alongside other impurities such as EP Impurity A and EP Impurity C. Research on a liquid formulation of ketoconazole stored for several years also suggested that oxidation is a key step in its degradation, potentially followed by hydrolysis, hydroxylation, and O-dealkylation to form various minor degradation products.

| Oxidizing Agent | Condition | Major Degradation Product | Reference |

|---|---|---|---|

| 30% Hydrogen Peroxide (H₂O₂) | Heated on boiling water bath | Unknown Impurity at RRT 0.72 (Ketoconazole N-oxide) | |

| Hydrogen Peroxide (H₂O₂) | Not specified | Ketoconazole N-oxide (5.4% degradation) | |

| Azobisisobutyronitrile (AIBN) | Not specified | Ketoconazole N-oxide, EP Impurity A, EP Impurity C |

Photolytic Degradation Studies

The stability of ketoconazole is significantly compromised upon exposure to light, particularly ultraviolet (UV) radiation. Photodegradation studies conducted on ketoconazole in various solutions and formulations have shown that it undergoes decomposition under UV-C (254 nm), UV-A (352 nm), and natural daylight. This light-induced degradation leads to a significant reduction in its antifungal activity.

The primary mechanism of photolytic degradation is photodechlorination. When ketoconazole in solution is exposed to UV-C radiation, it degrades completely, forming two main photoproducts. These products have been isolated and identified through HPLC-MS and NMR spectrometry as:

cis-1-acetyl-4-{4-[[2-(2-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine

cis-1-acetyl-4-{4-[[2-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine

These structures indicate that the degradation involves the removal of one of the chlorine atoms from the dichlorophenyl ring. Another study involving UV irradiation of ketoconazole in methanol proposed a photolytic reaction mechanism that proceeds via a free radical and cyclization, resulting in the formation of 1-acetyl-4-[4-[[(lH-imidazo[2,1-a]3,4-dihydro-7-chloro-isoquinolyl)-6-spiro-2'-(1,3-dioxolan-4-yl)]methoxy]phenyl]piperazine. In contrast to its instability under hydrolytic, oxidative, and photolytic conditions, ketoconazole has been found to be relatively stable under thermal stress.

| Light Source | Wavelength | Identified Photoproducts | Reference |

|---|---|---|---|

| UV-C Radiation | 254 nm | cis-1-acetyl-4-{4-[[2-(2-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine | |

| UV-C Radiation | 254 nm | cis-1-acetyl-4-{4-[[2-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl}piperazine | |

| UV Irradiation in Methanol | Not specified | 1-acetyl-4-[4-[[(lH-imidazo[2,1-a]3,4-dihydro-7-chloro-isoquinolyl)-6-spiro-2'-(1,3-dioxolan-4-yl)]methoxy]phenyl]piperazine |

Molecular Mechanism of Action and Enzyme Interactions of Ketoconazole

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

The antifungal activity of ketoconazole (B1673606) is intrinsically linked to its ability to interfere with the synthesis of ergosterol, the primary sterol component of fungal cell membranes. wikipedia.orgdroracle.ai This sterol plays a crucial role analogous to that of cholesterol in mammalian cells, maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.

Cytochrome P450 14α-Demethylase (CYP51/Erg11) as a Primary Target

The principal molecular target of ketoconazole and all azole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. wikipedia.orgnih.gov This enzyme, encoded by the ERG11 gene, is a key catalyst in the sterol biosynthesis pathway. nih.govasm.org It is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. droracle.ainih.govnih.gov By specifically inhibiting this enzyme, ketoconazole effectively blocks the conversion of lanosterol to ergosterol, a critical step for fungal survival. droracle.aiplos.org The inhibition of CYP51 is a highly conserved mechanism of action for azole antifungals. nih.gov

Structural Basis of Ketoconazole-CYP51 Binding Interactions

Ketoconazole's inhibitory action stems from its direct interaction with the active site of the CYP51 enzyme. Structurally similar to imidazole (B134444), ketoconazole contains a five-membered nitrogen-containing ring. wikipedia.orgresearchgate.net The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom located at the catalytic center of the CYP51 enzyme. asm.orgnih.gov This binding mimics the natural substrate, lanosterol, occupying the active site but preventing the catalytic reaction from proceeding. nih.gov This high-affinity binding effectively blocks the enzyme's demethylase activity, halting the ergosterol synthesis pathway. wikipedia.orgasm.org Crystal structure analyses of ketoconazole complexed with P450 enzymes reveal that the azole moiety positions itself in the active site similarly to the substrate, with the rest of the molecule extending into the active-site pocket. nih.gov

Consequences of Ergosterol Depletion on Fungal Cellular Integrity

The inhibition of CYP51 by ketoconazole has profound and detrimental effects on the fungal cell. The primary consequence is the depletion of ergosterol from the cell membrane. nih.gov This leads to a cascade of secondary effects, including:

Accumulation of Toxic Sterol Intermediates : The blockage of the demethylation step results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. nih.govfrontiersin.org These abnormal sterols are incorporated into the fungal membrane, leading to alterations in its physical properties.

Disruption of Membrane Function : The altered sterol composition increases membrane permeability and fluidity, disrupting the function of membrane-bound enzymes and transport systems. droracle.ainih.gov

Inhibition of Growth and Proliferation : The compromised cell membrane integrity ultimately inhibits fungal growth and replication, leading to a fungistatic effect. droracle.ai In some cases, the accumulation of toxic sterols can lead to cell lysis and death. nih.gov

Interactions with Mammalian Cytochrome P450 Enzymes

While highly effective against fungal CYP51, ketoconazole is not entirely selective and exhibits significant interactions with mammalian cytochrome P450 enzymes, particularly those in the liver responsible for drug metabolism. nih.gov

Inhibition of Human CYP3A4 Isoforms

Ketoconazole is well-established as a potent inhibitor of human cytochrome P450 3A4 (CYP3A4), one of the most important enzymes in drug metabolism. nih.govresearchgate.netnih.gov CYP3A4 is responsible for the oxidative metabolism of a vast number of therapeutic drugs. By inhibiting this enzyme, ketoconazole can significantly alter the pharmacokinetics of co-administered drugs, leading to increased plasma concentrations and potential toxicity. nih.govplos.org The inhibitory effect of ketoconazole on CYP3A4 is reversible. researchgate.net Studies have also shown that ketoconazole can influence the expression of the CYP3A4 gene through interactions with transcriptional regulators like the pregnane (B1235032) X receptor (PXR). plos.orgnih.gov

Mechanism of CYP3A4 Inhibition by Ketoconazole (Competitive, Non-competitive, Mixed)

The precise mechanism of CYP3A4 inhibition by ketoconazole is complex and has been the subject of extensive study. Research indicates that it is not a simple competitive or non-competitive inhibition but rather a mixed competitive-noncompetitive process. researchgate.netnih.gov This means that ketoconazole can bind to both the free enzyme and the enzyme-substrate complex.

Studies using various CYP3A4 substrates like triazolam, midazolam, and testosterone (B1683101) have shown that the inhibition profile is consistent with a mixed model, with the noncompetitive component often being dominant. researchgate.netnih.gov The 50% inhibitory concentration (IC50) of ketoconazole increases at higher substrate concentrations, which rules out pure noncompetitive inhibition. researchgate.netnih.gov Furthermore, some research suggests a phenomenon of positive homotropic cooperativity, where the binding of one ketoconazole molecule to the large, flexible active site of CYP3A4 increases the enzyme's affinity for a second ketoconazole molecule. acs.orgacs.org This cooperative binding is driven primarily by shape complementarity through nonpolar van der Waals interactions. acs.orgacs.org

The table below summarizes the inhibition constants (Ki) for ketoconazole with various CYP3A4 substrates, illustrating the potent nature of the inhibition.

| Substrate | Mean Inhibition Constant (Ki) (µM) | Type of Inhibition |

| Triazolam | 0.011 - 0.045 | Mixed Competitive-Noncompetitive |

| Midazolam (α-hydroxylation) | 0.011 - 0.045 | Mixed Competitive-Noncompetitive |

| Testosterone (6β-hydroxylation) | 0.011 - 0.045 | Mixed Competitive-Noncompetitive |

| Nifedipine | Not explicitly stated, but follows mixed model | Mixed Competitive-Noncompetitive |

| Midazolam (4-hydroxylation) | Not explicitly stated, but consistent with competitive | Competitive |

Data compiled from studies on human liver microsomes. researchgate.netnih.gov

The interaction between ketoconazole and CYP3A4 is a classic example of a clinically significant drug-drug interaction, highlighting the broad enzymatic activity of this compound beyond its primary antifungal role. researchgate.net

Persistent Inhibition and Sequestration within Cellular Systems

Ketoconazole's interaction with cytochrome P450 enzymes, particularly CYP3A4, extends beyond simple competitive inhibition, especially within a cellular context. Research conducted on intestinal cell monolayers (Caco-2 cells) reveals that the inhibition of CYP3A4 by ketoconazole is both time-dependent and slowly reversible. This phenomenon is attributed to the sequestration, or trapping, of ketoconazole within the intestinal mucosa.

In studies, after exposing Caco-2 cells to ketoconazole and then removing the inhibitor from the surrounding medium, a persistent inhibition of CYP3A4 activity was observed. The degree of this lasting inhibition was found to be inversely correlated with the amount of ketoconazole remaining within the cell monolayer. This suggests that ketoconazole is retained by the cells, leading to a prolonged inhibitory action on the enzyme, a mechanism that contrasts with the more rapid reversal of inhibition seen in isolated microsomal systems. This sequestration provides a mechanistic basis for the compound's potent and sustained effects on first-pass metabolism in the intestine.

Enantiospecificity in CYP3A4 Inhibition by Ketoconazole Stereoisomers

Ketoconazole is administered as a racemic mixture of two cis-enantiomers: (+)-ketoconazole and (-)-ketoconazole. Investigations into the effects of these individual stereoisomers on CYP3A4 have revealed a distinct enantiospecific pattern in their inhibitory activity.

The inhibition of CYP3A4's catalytic function is significantly more pronounced with the (-)-enantiomer, also known as levoketoconazole. wikipedia.orgplos.org Studies using human liver microsomes have quantified this difference. For the metabolism of testosterone, (-)-ketoconazole was found to be approximately 5-fold more potent as an inhibitor than (+)-ketoconazole. wikipedia.orgplos.org When midazolam was used as the substrate, the (-)-enantiomer was about 1.5-fold more potent. wikipedia.orgplos.org This demonstrates that the (-)-ketoconazole enantiomer is primarily responsible for the potent inhibition of CYP3A4 activity observed with the racemic mixture. wikipedia.org

In contrast to its catalytic inhibition, the effect of ketoconazole on CYP3A4 gene expression does not exhibit the same enantiospecificity. Both the (+) and (-) enantiomers have been shown to be equipotent in inducing CYP3A4 mRNA and protein, acting as partial agonists of the pregnane X receptor (PXR). plos.org Therefore, while the direct enzymatic inhibition is stereoselective, the influence on enzyme induction is not. plos.org

| Stereoisomer | Substrate | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| (+)-Ketoconazole | Testosterone | 1.69 | 0.92 |

| (-)-Ketoconazole | Testosterone | 0.90 | 0.17 |

| (+)-Ketoconazole | Midazolam | 1.46 | 2.52 |

| (-)-Ketoconazole | Midazolam | 1.04 | 1.51 |

Data derived from studies on human liver microsomes. wikipedia.orgplos.org

Modulation of Steroidogenic Enzyme Activities

Ketoconazole potently inhibits several cytochrome P450 enzymes that are crucial for the biosynthesis of steroid hormones. wikipedia.org This inhibitory action disrupts the normal production of glucocorticoids, mineralocorticoids, and sex steroids. wikipedia.orgjci.orgdrugbank.com

Inhibition of 17α-Hydroxylase/17,20-Lyase (CYP17A1)

CYP17A1 is a bifunctional enzyme in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activity. These functions are essential for producing precursors for cortisol and sex steroids. nih.gov Ketoconazole inhibits both activities of CYP17A1. wikipedia.orgnih.gov

Kinetic analysis in rat testicular microsomes revealed competitive inhibition of both steps, with a Kᵢ value of 160 nM for 17α-hydroxylase and 84 nM for 17,20-lyase. nih.gov Research has also shown that the cis-(2S,4R)-(-) isomer of ketoconazole is a more potent inhibitor of progesterone (B1679170) 17α,20-lyase (IC₅₀ of 0.05 µM) compared to its cis-(2R,4S)-(+) enantiomer (IC₅₀ of 2.38 µM). wikipedia.org This inhibition leads to a reduction in the synthesis of androgens such as testosterone. wikipedia.orgdrugbank.com

Inhibition of 11β-Hydroxylase (CYP11B1)

The final step in the biosynthesis of cortisol is the conversion of 11-deoxycortisol to cortisol, a reaction catalyzed by the mitochondrial enzyme 11β-hydroxylase (CYP11B1). wikipedia.orgnih.gov Ketoconazole is a potent inhibitor of this enzyme. wikipedia.orgjci.orgdocumentsdelivered.com This blockade has been demonstrated in human adrenal tissue, where ketoconazole inhibited the transformation of radiolabeled 17α-hydroxyprogesterone and 11-deoxycortisol into cortisol. documentsdelivered.com The cis-(2S,4R) isomer is again the more potent enantiomer, with an IC₅₀ of 0.152 µM for inhibiting 11β-hydroxylase, compared to 0.608 µM for the cis-(2R,4S) isomer. wikipedia.org This action directly curtails cortisol production, leading to an accumulation of its precursors, such as 11-deoxycortisol. documentsdelivered.com

Inhibition of Aromatase (CYP19A1)

Aromatase (CYP19A1) is the enzyme responsible for converting androgens into estrogens. nih.gov While ketoconazole does inhibit aromatase, its effect is considered relatively weak compared to its potent inhibition of other steroidogenic enzymes. wikipedia.org In studies using rat granulosa cells, ketoconazole displayed an IC₅₀ value for aromatase inhibition of 2 µM. nih.gov In vivo studies in humans have found that ketoconazole only minimally decreases estradiol (B170435) levels, suggesting that at therapeutic concentrations, its aromatase inhibition is not a primary mechanism of action. wikipedia.org

| Enzyme (CYP Designation) | Function in Steroidogenesis | Inhibitory Potency Data |

|---|---|---|

| Cholesterol Side-Chain Cleavage (CYP11A1) | Converts Cholesterol to Pregnenolone | IC₅₀ = 0.56 µM (Rat Ovary Cells) nih.gov |

| 17α-Hydroxylase (CYP17A1) | Hydroxylates Progesterone/Pregnenolone | Kᵢ = 160 nM (Rat Testicular Microsomes) nih.gov |

| 17,20-Lyase (CYP17A1) | Cleaves C17-20 bond to form Androgens | Kᵢ = 84 nM (Rat Testicular Microsomes) nih.gov |

| 11β-Hydroxylase (CYP11B1) | Converts 11-Deoxycortisol to Cortisol | IC₅₀ = 0.152 µM (cis-(2S,4R) isomer) wikipedia.org |

| Aromatase (CYP19A1) | Converts Androgens to Estrogens | IC₅₀ = 2 µM (Rat Granulosa Cells) nih.gov |

Comparative Analysis of Ketoconazole's Selectivity for Steroidogenic P450s

Ketoconazole, a synthetic imidazole derivative, exerts its influence on steroidogenesis by inhibiting key cytochrome P450 (CYP) enzymes. nih.gov Its action is not uniform across all steroidogenic enzymes, demonstrating a selective pattern of inhibition. Research has shown that ketoconazole targets multiple steps within the steroid biosynthesis pathway. nih.gov

In studies using primary rat ovary cells, ketoconazole has been shown to inhibit P450 steroidogenic enzymes in a dose-dependent and selective manner. nih.govresearchgate.net Specifically, it inhibits cholesterol side-chain cleavage cytochrome P450 (CYP11A1/P450scc), the 17α-hydroxylase activity of CYP17A1, and aromatase (CYP19A1). nih.govresearchgate.net The 50% inhibitory concentration (IC50) values were determined to be 0.56 μM for both CYP11A1 and CYP19A1, and 3.36 μM for the 17α-hydroxylase activity of CYP17A1. nih.gov Conversely, the 17,20 lyase activity of CYP17A1 was not affected by ketoconazole at concentrations up to 10 μg/mL. nih.govresearchgate.net

Ketoconazole is a racemic mixture of two cis-enantiomers, (2S,4R)-(−) and (2R,4S)-(+), which exhibit different inhibitory potencies. nih.govwikipedia.org The cis-(2S,4R) isomer, also known as levoketoconazole, is a more potent inhibitor of several key enzymes compared to its enantiomer or the racemic mixture. nih.govwikipedia.org For instance, levoketoconazole shows more potent inhibition of CYP17A1, CYP21A2, and CYP11B1. nih.gov The cis-(2S,4R) isomer was found to be significantly more potent in inhibiting progesterone 17α,20-lyase (IC50 of 0.05 μM) and 11β-hydroxylase (IC50 of 0.152 μM) compared to the cis-(2R,4S) isomer, which had IC50 values of 2.38 μM and 0.608 μM for the respective enzymes. wikipedia.org

This selective inhibition of mitochondrial P450 enzymes is a key aspect of ketoconazole's mechanism of action in disrupting steroid hormone production. nih.gov

Table 1: Inhibitory Potency (IC50) of Ketoconazole and its Enantiomers on Steroidogenic P450 Enzymes

| Enzyme | Inhibitor | IC50 (μM) | Reference |

|---|---|---|---|

| CYP11A1 (P450scc) | Ketoconazole (racemic) | 0.56 | nih.gov |

| CYP17A1 (17α-hydroxylase activity) | Ketoconazole (racemic) | 3.36 | nih.gov |

| CYP19A1 (Aromatase) | Ketoconazole (racemic) | 0.56 | nih.gov |

| Progesterone 17α,20-lyase | cis-(2S,4R)-(−) Ketoconazole | 0.05 | wikipedia.org |

| cis-(2R,4S)-(+) Ketoconazole | 2.38 | ||

| 11β-hydroxylase (CYP11B1) | cis-(2S,4R)-(−) Ketoconazole | 0.152 | wikipedia.org |

| cis-(2R,4S)-(+) Ketoconazole | 0.608 |

Other Enzyme and Receptor Interactions

Beyond its well-documented effects on cytochrome P450 enzymes, ketoconazole interacts with other significant enzyme and receptor systems involved in drug metabolism and transport.

Ketoconazole has been identified as an inhibitor of UDP-Glucuronosyltransferase (UGT) enzymes, particularly isoforms UGT1A1 and UGT1A9. researchgate.netnih.gov Glucuronidation is a major pathway for the metabolism and elimination of numerous drugs and endogenous compounds. Studies have demonstrated that ketoconazole competitively inhibits the glucuronidation of SN-38, a substrate of UGT1A enzymes. researchgate.netnih.gov

Among the screened UGT1A isoforms, ketoconazole exhibits the most potent inhibitory effect on UGT1A1, followed by UGT1A9. researchgate.netnih.gov The inhibition constant (Ki) for UGT1A1 was determined to be 3.3 ± 0.8 μmol/L, indicating a high affinity. nih.gov For UGT1A9, the Ki value was found to be 31.9 ± 3.3 μmol/L, showing a comparatively lower but still significant inhibitory potential. nih.gov This potent inhibition of UGT1A1 is considered the basis for clinically observed drug-drug interactions. researchgate.netnih.gov

Table 2: Inhibitory Potency (Ki) of Ketoconazole on UGT Enzymes

| Enzyme | Inhibition Type | Ki (μmol/L) | Reference |

|---|---|---|---|

| UGT1A1 | Competitive | 3.3 ± 0.8 | nih.gov |

| UGT1A9 | Competitive | 31.9 ± 3.3 | nih.gov |

Ketoconazole interacts with P-glycoprotein (P-gp), a crucial efflux transporter that limits the absorption and distribution of many drugs. nih.govnih.gov P-gp, also known as multidrug resistance protein 1 (MDR1), actively pumps xenobiotics out of cells, playing a significant role in drug disposition. tg.org.au

In vitro studies using a cell line overexpressing human P-gp demonstrated that ketoconazole inhibits P-gp function. nih.govnih.gov The IC50 value for this inhibition was approximately 6 μM. nih.govnih.gov This inhibitory effect on P-gp can lead to increased bioavailability and altered tissue distribution of drugs that are P-gp substrates, contributing to potential drug-drug interactions. nih.govtg.org.au Another study reported that ketoconazole competed with verapamil (B1683045) binding to P-gp in Caco-2 cells with an IC50 of 13 μM. nih.gov

Table 3: Inhibitory Potency (IC50) of Ketoconazole on P-Glycoprotein

| Assay System | IC50 (μM) | Reference |

|---|---|---|

| Human P-gp overexpressing cell line | ~6 | nih.govnih.gov |

| Verapamil binding competition in Caco-2 cells | 13 | nih.gov |

Ketoconazole has been shown to modulate the activity of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in regulating the expression of genes involved in drug metabolism and transport, including CYP3A4 and P-gp. nih.govnih.gov

Research indicates that ketoconazole inhibits the transcriptional activation of PXR-regulated genes. nih.govaacrjournals.org It achieves this by acting as an antagonist, blocking the activation of PXR by ligands. nih.govdoi.org The mechanism involves disrupting the crucial interaction between PXR and its co-activator, the steroid receptor co-activator-1 (SRC-1). nih.gov Interestingly, some studies also suggest that ketoconazole may exhibit partial agonist activity towards PXR, indicating a complex interaction. plos.org By inhibiting PXR activation, ketoconazole can repress the coordinated expression of multiple genes responsible for drug metabolism and efflux, providing another significant mechanism for its role in drug-drug interactions. nih.govnih.gov It has been proposed that ketoconazole may interact with specific residues outside the ligand-binding pocket of PXR. nih.govplos.org

Structure Activity Relationships Sar and Structural Biology

Elucidation of Key Pharmacophoric Features for Antifungal Activity

The antifungal activity of ketoconazole (B1673606) is not the result of a single molecular feature but rather a synergistic interplay between its distinct structural moieties: the imidazole (B134444) ring, the dioxolane ring system, and the piperazine (B1678402) substituent. These components form the essential pharmacophore responsible for potent inhibition of fungal CYP51. mdpi.com

Role of the Imidazole Nitrogen in CYP51 Coordination

The primary mechanism of action for all azole antifungal agents, including ketoconazole, is the inhibition of the cytochrome P450 enzyme CYP51. plos.orgwikipedia.org This inhibition is achieved through the coordination of the unsubstituted N-3 nitrogen atom of ketoconazole's imidazole ring with the ferric iron atom of the heme prosthetic group located in the enzyme's active site. nih.govnih.gov This binding event displaces the water molecule that is the natural sixth ligand to the heme iron, forming a stable, low-spin CYP51-azole complex. nih.gov This coordination competitively inhibits the enzyme from binding its natural substrate, lanosterol (B1674476), thereby blocking the 14α-demethylation step crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govmdpi.com The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane structure and function, ultimately leading to the inhibition of fungal growth. acs.org

Significance of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a critical structural element that correctly orients the molecule within the active site of CYP51. researchgate.net This moiety provides a rigid scaffold that positions the imidazole ring for optimal coordination with the heme iron and arranges the dichlorophenyl group to fit into a hydrophobic pocket within the enzyme. nih.gov The oxygen atoms within the dioxolane ring can also participate in hydrogen bonding with amino acid residues in the active site, further enhancing the binding affinity and stability of the enzyme-inhibitor complex. researchgate.netscispace.com The structural integrity of the dioxolane ring is therefore essential for the potent antifungal activity of ketoconazole. nih.gov

Stereochemical Influences on Biological Activity

Ketoconazole is a chiral molecule and is administered as a racemic mixture of the cis-(2S,4R) and (2R,4S) enantiomers. wikipedia.orgmedchemexpress.com The stereochemistry of the molecule has a profound impact on its biological activity, influencing not only its antifungal potency but also its interaction with mammalian cytochrome P450 enzymes.

Antifungal Activity of Ketoconazole Stereoisomers

Research has demonstrated that the antifungal activity of ketoconazole resides primarily in one of its stereoisomers. Specifically, the cis-(2S,4R) isomer is the most potent inhibitor of fungal lanosterol 14α-demethylase (CYP51). frontiersin.orgdrugbank.com Studies evaluating the four possible stereoisomers of ketoconazole revealed significant differences in their ability to inhibit the target enzyme. The cis-(2S,4R) isomer was found to be substantially more effective against rat lanosterol 14α-demethylase than the other three isomers ((2R,4S), (2R,4R), and (2S,4S)). drugbank.com This stereoselectivity underscores the highly specific three-dimensional fit required for optimal binding and inhibition within the fungal CYP51 active site. frontiersin.orgnih.gov

Table 1: Relative antifungal potency of ketoconazole stereoisomers based on inhibition of rat lanosterol 14α-demethylase. Data sourced from research findings. drugbank.com

Enantiospecific Differences in Enzyme Inhibition Profiles

The stereochemistry of ketoconazole also dictates its interaction with mammalian cytochrome P450 enzymes, which is a critical factor in understanding its potential for drug-drug interactions. nih.gov Significant enantiospecific differences have been observed in the inhibition of human CYP3A4, a major drug-metabolizing enzyme. plos.org Studies using different substrates have consistently shown that the (-)-ketoconazole enantiomer, corresponding to the (2S,4R) configuration, is a more potent inhibitor of CYP3A4 than the (+)-ketoconazole or (2R,4S) enantiomer. plos.org For example, when testosterone (B1683101) was used as the substrate, the difference in inhibitory potential between the enantiomers was approximately five-fold. plos.org This stereoselective inhibition highlights that the affinity for various P450 enzymes is highly dependent on the specific three-dimensional structure of the entire molecule. drugbank.com

Table 2: Enantiospecific inhibition of human CYP3A4 by ketoconazole cis-enantiomers. Data shows the greater inhibitory potential of the (-)-ketoconazole enantiomer. plos.org

SAR Studies of Ketoconazole Analogues and Derivatives

The biological potency of ketoconazole analogues is intricately linked to their chemical structures. Modifications to various parts of the molecule can lead to significant changes in antifungal activity. This section explores the impact of specific structural alterations, namely halogenation and the addition of polar groups.

Impact of Halogenation on Biological Activity

The presence and nature of halogen atoms on the phenyl ring of ketoconazole analogues play a crucial role in their antifungal efficacy. The 2,4-dichlorophenyl group is a key feature of the parent ketoconazole molecule, and alterations to this halogenation pattern have been a subject of SAR studies.

Research into (2S, 4R)-Ketoconazole sulfonamide analogs has demonstrated the nuanced effects of halogenation. For instance, the introduction of fluorine atoms can modulate the biological activity. In one study, capping an ethyl sulfonamide with a difluoro unit resulted in a significant increase in in vitro antifungal activity against both Candida albicans and Candida glabrata. frontiersin.org Conversely, a trifluoroethyl analog was found to be less potent. frontiersin.orgtemple.edu This suggests that the position and number of fluorine atoms are critical determinants of antifungal strength.

The following table summarizes the minimum inhibitory concentration (MIC₇₅) values for selected fluorinated ketoconazole analogues against C. albicans and C. glabrata, illustrating the impact of halogenation on their activity. frontiersin.orgfrontiersin.orgtemple.edu

| Compound | Halogenation | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |

| Trifluoroethyl analog (3j) | CF₃ | 800 | 6250 |

| Difluoro unit capped ethyl sulfonamide (3l) | CHF₂ | 62 | 250 |

Effect of Polar Group Additions

The introduction of polar groups to ketoconazole derivatives has yielded mixed results in terms of antifungal activity. The polarity and chemical nature of the added group can either enhance or diminish the compound's ability to inhibit fungal growth.

In studies of (2S, 4R)-Ketoconazole sulfonamide analogues, the replacement of the acetamide (B32628) group with various sulfonamides containing polar functionalities has been explored. frontiersin.orgtemple.edunih.gov The addition of a cyano group to the sulfonamide moiety resulted in a compound with in vitro antifungal activity comparable to that of (±)-Ketoconazole against C. albicans and C. glabrata. frontiersin.orgtemple.edu However, the introduction of a methyl sulphone unit led to a substantial decrease in antifungal activity. frontiersin.orgtemple.edu

These findings highlight the sensitivity of the biological activity to the specific type of polar group introduced. The data in the table below, derived from studies on these analogues, illustrates this point. frontiersin.orgtemple.edu

| Compound | Polar Group Addition | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |

| Cyano group analog (3g) | Cyano | 250 | 500 |

| Methyl sulphone unit analog (3h) | Methyl sulphone | 800 | 6250 |

Conformational Analysis and Molecular Flexibility

The three-dimensional conformation and molecular flexibility of ketoconazole and its analogues are critical for their interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51). The ability of the molecule to adopt a specific conformation within the enzyme's active site is a key determinant of its inhibitory potency.

Studies on the crystal structure of ketoconazole complexed with P450eryF have provided insights into its binding mode. nih.gov The azole moiety and adjacent rings of ketoconazole position themselves in the active site in a manner similar to the natural substrate, with the azole nitrogen coordinating to the heme iron atom. nih.gov The remainder of the ketoconazole molecule extends into a pocket that is otherwise occupied by water molecules in the substrate-bound enzyme. nih.gov

The binding of ketoconazole has been shown to induce unexpected conformational changes in the I-helix of P450eryF, causing a collapse of a cleft near the active site. nih.gov This indicates that the enzyme's active site possesses a degree of flexibility to accommodate the inhibitor. nih.gov This finding, coupled with the observation that the I-helix can adopt multiple conformations, underscores the dynamic nature of the protein-ligand interaction. nih.gov

Furthermore, the conformational flexibility of various azole antifungals is considered a determinant of their binding affinity to target enzymes. nih.gov The ability of a molecule to arrange its constituent rings in a linear fashion to fit within the active site is crucial. nih.gov The plasticity of the active site itself also plays a role in accommodating different azole inhibitors. nih.gov While specific conformational analysis data for "Imidazolidine-2,4-dione Ketoconazole" is not extensively available in the reviewed literature, the known flexibility of the broader ketoconazole scaffold and the adaptability of its target enzymes suggest that these principles of conformational freedom and induced fit are central to its mechanism of action.

Computational and Biophysical Studies of Ketoconazole

Molecular Docking Simulations of Ketoconazole (B1673606) with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of ligands like ketoconazole to their protein targets.

Ligand-Protein Interaction Profiling with CYP51

The primary target for azole antifungals, including ketoconazole, is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). wikipedia.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.org Molecular docking studies have been pivotal in detailing the interaction between ketoconazole and CYP51.

Docking simulations reveal that ketoconazole binds within the active site of CYP51, with the nitrogen atom (N3) of its imidazole (B134444) ring coordinating to the heme iron atom. nih.govresearchgate.net This interaction is a hallmark of azole antifungal binding and is critical for inhibiting the enzyme's catalytic activity. The rest of the ketoconazole molecule extends into the active-site pocket, establishing multiple interactions with surrounding amino acid residues. nih.gov Studies have identified key residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex. For instance, interactions with residues such as Tyr132, Ser378, Met508, His377, and Ser507, along with hydrophobic interactions with the heme group (HEM601), have been observed in docking simulations with Candida albicans CYP51. nih.gov

Table 1: Key Interactions of Ketoconazole with Candida albicans CYP51

| Amino Acid Residue | Interaction Type |

|---|---|

| HEM Iron | Coordination Bond (via Imidazole N3) |

| Tyr132 | Hydrogen Bond |

| Ser378 | Hydrogen Bond |

| Met508 | Hydrogen Bond |

| His377 | Hydrogen Bond |

| Ser507 | Hydrogen Bond |

| HEM601 | Hydrophobic Interaction |

Binding Modes and Affinities with Human Cytochrome P450s

Besides its primary antifungal target, ketoconazole is also a potent inhibitor of various human cytochrome P450 (CYP) enzymes, particularly those in the CYP3A family, such as CYP3A4. nih.govresearchgate.net This inhibition is the basis for numerous drug-drug interactions. Ketoconazole's binding to human CYPs is characterized by the same coordination of the imidazole nitrogen to the heme iron, similar to its interaction with fungal CYP51. nih.gov

However, the affinity and specificity can vary significantly. The inhibitory potency of ketoconazole against human CYP3A isoforms has been extensively studied, but reported inhibition constant (Ki) values are highly variable, ranging from 0.001 µM to 25 µM. nih.gov The median Ki is reported to be around 0.08 µM. nih.gov Studies on the cis-enantiomers of ketoconazole have revealed differences in their inhibitory effects on CYP3A4 activity, with the (−)-ketoconazole enantiomer showing a lower IC50 and Ki for testosterone (B1683101) metabolism compared to the (+)-ketoconazole enantiomer. plos.org This suggests an enantiospecific pattern in the inhibition of CYP3A4's catalytic activity. plos.org

Table 2: Inhibitory Potency of Ketoconazole Enantiomers against Human CYP3A4

| Enantiomer | Substrate | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| (+)-Ketoconazole | Testosterone | 1.69 | 0.92 |

| (-)-Ketoconazole | Testosterone | 0.90 | 0.17 |

| (+)-Ketoconazole | Midazolam | 1.46 | 2.52 |

| (-)-Ketoconazole | Midazolam | 1.04 | 1.51 |

Data sourced from a study on the dual effects of ketoconazole cis-enantiomers on CYP3A4. plos.org

Exploration of Drug-Target Interactions in Novel Analogues

To develop new antifungal agents with improved efficacy and reduced side effects, researchers have synthesized and evaluated novel analogues of ketoconazole. Molecular docking is a crucial tool in this process, allowing for the prediction of how structural modifications will affect binding to the target enzyme. For example, studies on new spirotryprostatin A derivatives have used ketoconazole as a reference compound to evaluate their potential antifungal activity. mdpi.com Docking studies of these novel compounds against target enzymes help in understanding their binding mechanisms and guide the design of more potent inhibitors. mdpi.comacs.org Research on 3-acyl imidazo[1,2-a]pyrimidines showed that these new compounds bind in a similar manner to ketoconazole within the CYP51 active site, with some derivatives exhibiting better binding energies than ketoconazole itself. nih.gov Such studies are essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. MD simulations of ketoconazole bound to CYP51 have been used to assess the stability of the complex and analyze the conformational changes that occur upon binding. nih.gov These simulations can track the movement of the protein and ligand over time, revealing the flexibility of different regions and the persistence of key interactions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For antifungal agents, QSAR models are developed to predict their efficacy based on various molecular descriptors (e.g., topological, electronic, geometrical). nih.gov

While specific QSAR studies focusing solely on ketoconazole are limited in the search results, the principles of QSAR are widely applied to antifungal drug development, including for azole compounds. japsonline.comresearchgate.net Such studies correlate descriptors with the minimum inhibitory concentration (MIC) to predict the antifungal activity of new compounds. nih.gov The development of new antifungal drugs, partly due to resistance to existing agents like ketoconazole, often involves QSAR modeling to design novel molecules with potentially better activity. japsonline.com These models can serve as useful tools for the initial design and screening of new antifungal agents. japsonline.com

Advanced Spectroscopic and Structural Techniques for Molecular Interactions

Experimental techniques provide essential validation for computational models and offer direct measurements of molecular interactions.

Spectroscopic Techniques: Various spectroscopic methods have been used to study the interaction of ketoconazole with biological molecules. UV-vis and fluorescence spectroscopy have been employed to investigate the binding of ketoconazole to calf-thymus DNA (ct-DNA). nih.gov These studies calculated binding constants, revealing a static quenching mechanism for the interaction. nih.gov Fluorescence displacement experiments suggested that ketoconazole binds to the minor groove of DNA. nih.gov Similarly, fluorescence quenching has been used to study the interaction between ruthenium-ketoconazole complexes and proteins like human serum albumin (HSA) and apotransferrin (ATf), indicating the formation of stable complex-protein adducts. nih.gov

Table 3: Spectroscopic Data for Ketoconazole Interaction with Calf-Thymus DNA (ct-DNA)

| Spectroscopic Method | Parameter | Value |

|---|---|---|

| UV-vis Spectroscopy | Binding Constant (Kb) | 5.8 × 104 M-1 |

| Fluorescence Spectroscopy | Binding Constant (Kb) | 6.21 × 104 M-1 |

| Fluorescence Spectroscopy | Quenching Constant (Kq) | ~13 × 1012 M-1s-1 |

Data sourced from a study on the DNA binding of ketoconazole. nih.gov

Structural Techniques: X-ray crystallography provides high-resolution structural information of molecules and their complexes. The crystal structure of ketoconazole complexed with P450eryF (a bacterial cytochrome P450) has been determined, revealing how the azole moiety is positioned in the active site with the nitrogen atom coordinated to the heme iron. nih.gov This structural data also showed that ketoconazole binding induced unexpected conformational changes in the I-helix of the enzyme, highlighting the flexibility of the P450 active site. nih.gov Powder X-ray Diffraction (PXRD) has been used to characterize new solid forms of ketoconazole, such as cocrystals, which can enhance its solubility. researchgate.net Single-crystal X-ray diffraction analysis of these cocrystals has been crucial in identifying the dominant supramolecular interactions, such as the N-imidazole motif. nih.gov

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure, dynamics, and packing of molecules in the solid state. For ketoconazole, SSNMR has been employed to characterize its various solid forms, including crystalline, amorphous, and co-crystal states.

Research has utilized two-dimensional phase-adjusted spinning sideband (2D PASS) cross-polarization magic angle spinning (CP-MAS) SSNMR experiments to determine the chemical shift anisotropy (CSA) parameters at crystallographically distinct sites of the ketoconazole molecule. researchgate.net The CSA tensor is highly sensitive to the local electronic environment of a nucleus, providing detailed information about molecular structure and intermolecular interactions, such as π-π stacking. researchgate.net Additionally, site-specific spin-lattice relaxation times, measured by experiments like the Torchia CP, offer insights into the molecular dynamics at different carbon sites within the molecule. researchgate.net For instance, slower relaxation rates for most carbon nuclei in ketoconazole suggest a close-packed molecular arrangement, while faster rates in the piperazine (B1678402) ring and methyl group indicate higher mobility in these regions. researchgate.net

SSNMR is also pivotal in the study of amorphous solid dispersions (ASDs) and co-crystals. It helps confirm the nature of ketoconazole salt and co-crystal forms and evaluates the specific interactions between the drug and polymers in ASDs. researchgate.netacs.org By probing the proximity and interactions between ketoconazole and polymer functional groups, SSNMR can elucidate the mechanisms by which polymers inhibit drug crystallization. acs.org

| Technique | Parameter Measured | Information Gained | Reference |

| 2D PASS CP-MAS SSNMR | Chemical Shift Anisotropy (CSA) | Detailed molecular structure, electronic environment, intermolecular interactions (e.g., π-π stacking). | researchgate.net |

| Torchia CP SSNMR | Site-Specific Spin-Lattice Relaxation Time (T1) | Molecular mobility and dynamics at different atomic sites within the ketoconazole molecule. | researchgate.net |

| 1H-13C HETCOR | Spatial correlation between nuclei | Proximity of drug and polymer functional groups in amorphous solid dispersions. | researchgate.net |

| ss-NMR | Chemical Shift | Confirmation of salt or co-crystal formation through changes in the electronic environment of nuclei. | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation. In the context of ketoconazole, FTIR is instrumental in confirming its chemical identity, characterizing its solid forms, and analyzing its interactions with other components in a formulation.

The FTIR spectrum of pure ketoconazole exhibits characteristic absorption bands corresponding to its various functional groups. farmaciajournal.com These peaks serve as a fingerprint for the molecule. For example, studies have identified intense bands for the C=O stretch (around 1647 cm⁻¹), C=C aromatic stretches (around 1584 cm⁻¹ and 1510 cm⁻¹), and amine groups. farmaciajournal.comresearchgate.net

FTIR is particularly valuable in the analysis of drug-polymer interactions within amorphous solid dispersions (ASDs). researchgate.net Shifts in the characteristic peaks of ketoconazole or the polymer can indicate the formation of intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions. researchgate.net For instance, when ketoconazole is dispersed in polymers like polyvinylpyrrolidone (B124986) (PVP), changes in the carbonyl stretching region can suggest the presence of weak dipole-dipole interactions. researchgate.netnih.gov The absence of strong and specific interactions has also been confirmed using FTIR in certain ketoconazole-PVP systems. nih.govresearchgate.net These interactions are critical for the physical stability of the amorphous form by preventing recrystallization. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3119 | =C–H stretch | Aromatic C-H | farmaciajournal.com |

| ~2884 | C-H stretch | Aliphatic C-H | farmaciajournal.com |

| ~1647 | C=O stretch | Carbonyl (ketone) | farmaciajournal.com |

| ~1584 | C=C stretch | Aromatic (symmetric) | farmaciajournal.com |

| ~1510 | C=C stretch | Aromatic (asymmetric) | farmaciajournal.com |

| ~1222-1200 | C-N stretch | Amine | farmaciajournal.com |

X-Ray Diffraction (XRD) for Cocrystal Analysis

X-ray diffraction (XRD) is the definitive method for analyzing the crystalline structure of solids. It is essential in the field of crystal engineering, particularly for the identification and characterization of pharmaceutical cocrystals. Both single-crystal XRD (SCXRD) and powder XRD (PXRD) are used to study ketoconazole cocrystals.

SCXRD provides precise information about the three-dimensional arrangement of atoms in a crystal, allowing for the determination of bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com Studies on ketoconazole cocrystals with various coformers (e.g., dicarboxylic acids like fumaric, succinic, and glutaric acid) have used SCXRD to reveal the dominant supramolecular interactions, which are often hydrogen bonds between the N-imidazole motif of ketoconazole and the hydroxyl/carboxylic acid groups of the coformer. researchgate.netmdpi.com This analysis also determines the stoichiometry and conformation of the molecules within the crystal lattice. researchgate.net

PXRD is used to analyze bulk powder samples and serves to confirm the formation of a new crystalline phase and assess its purity. nih.govnih.gov The PXRD pattern of a cocrystal is unique and distinct from the patterns of the individual starting materials (ketoconazole and the coformer). mdpi.comnih.gov This technique is routinely used to verify that the product of a cocrystallization process is a new single-phase material and not a simple physical mixture. nih.govmdpi.com It is also employed in stability studies to monitor any potential phase changes over time or under stress conditions. researchgate.net

| Coformer | Stoichiometry (KTZ:Coformer) | Key Supramolecular Interaction | XRD Technique Used | Reference |

| Fumaric Acid | 1:1 | Hydrogen bonding between ketoconazole and coformer molecules. | SCXRD, PXRD | researchgate.netnih.gov |

| Succinic Acid | 1:1 | 4-member circuit networks between hydrogen-bonded molecules. | SCXRD, PXRD | researchgate.netnih.gov |

| Adipic Acid | 1:1 | Hydrogen bonding networks. | SCXRD | researchgate.net |

| Glutaric Acid | 1:1 | Hydroxyl/carboxylic acid...N-imidazole motif. | SCXRD | mdpi.com |

| Vanillic Acid | 1:1 | Hydroxyl/carboxylic acid...N-imidazole motif. | SCXRD | mdpi.com |

UV-Vis Spectroscopic Studies of Molecular Interactions

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and accurate analytical technique primarily used for the quantitative determination of compounds in solution. For ketoconazole, it is a standard method for measuring its concentration in various media, which is fundamental for dissolution and solubility studies. ijarsct.co.inrjptonline.org

The method is based on Beer-Lambert's law and involves measuring the absorbance of a ketoconazole solution at its wavelength of maximum absorption (λmax). rjptonline.org The λmax for ketoconazole varies slightly depending on the solvent used. For instance, in ethanol, the absorption maximum is recorded at 257 nm, while in methylene (B1212753) chloride it is observed at 255.2 nm. ijarsct.co.inctppc.org In a phosphate (B84403) buffer at pH 6.8, the λmax is found at 230 nm. rjptonline.org

While primarily quantitative, UV-Vis spectroscopy can also provide insights into molecular interactions. When ketoconazole interacts with another molecule (e.g., a polymer or a component of a lipid bilayer), its electronic environment can be altered, potentially leading to a shift in its λmax (a bathochromic or hypsochromic shift) or a change in its molar absorptivity (a hyperchromic or hypochromic effect). These changes can be used to study the binding of ketoconazole to other molecules and to determine association constants.

| Solvent | λmax (nm) | Application | Reference |

| Ethanol | 257 | Quantitative analysis in pharmaceutical formulations. | ijarsct.co.in |

| Methylene Chloride | 255.2 | Method development for bulk and dosage form estimation. | ctppc.orgresearchgate.net |

| Phosphate Buffer (pH 6.8) | 230 | Determination of saturated solubility. | rjptonline.org |

| Methanol | Not specified | Used for stock solution preparation. | rjptonline.org |

Investigation of Intermolecular Interactions in Drug Systems

Understanding the intermolecular interactions of ketoconazole with excipients and biological structures is essential for designing effective drug delivery systems and predicting its in vivo behavior. These interactions govern formulation stability, drug release, and membrane transport.

Drug-Polymer Interactions in Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a key strategy for improving the solubility and bioavailability of poorly water-soluble drugs like ketoconazole. mdpi.com In an ASD, the drug is molecularly dispersed within a polymer matrix. The physical stability of the ASD, meaning its ability to resist crystallization, is highly dependent on the nature and strength of drug-polymer interactions. acs.orgresearchgate.net

The interactions between ketoconazole, a weakly basic drug, and various polymers have been extensively studied. acs.org The type of interaction can range from strong ionic interactions to weaker hydrogen bonds and dipole-dipole forces.

Ionic Interactions: With anionic polymers like poly(acrylic acid) (PAA), ketoconazole can form strong ionic interactions. These interactions dramatically decrease the molecular mobility of the drug, which in turn significantly inhibits crystallization. acs.orgnih.gov

Hydrogen Bonding: With polymers containing hydrogen bond donors or acceptors, such as poly(2-hydroxyethyl methacrylate) (PHEMA), ketoconazole can form hydrogen bonds. acs.org

Dipole-Dipole Interactions: With polymers like polyvinylpyrrolidone (PVP), ketoconazole typically forms weaker dipole-dipole interactions. researchgate.netnih.gov

Studies have shown that the strength of these interactions correlates directly with the stability of the ASD. acs.orgresearchgate.net Stronger interactions, such as those in the ketoconazole-PAA system, lead to a greater reduction in molecular mobility and a higher resistance to crystallization compared to systems with weaker interactions, like ketoconazole-PVP. acs.orgnih.gov These interactions not only stabilize the solid state but can also help maintain supersaturation in solution after dissolution. nih.gov

| Polymer | Type of Interaction with Ketoconazole | Effect on Molecular Mobility | Effect on Crystallization | Reference |

| Poly(acrylic acid) (PAA) | Ionic | Dramatic decrease | Strong inhibition | acs.orgnih.gov |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Hydrogen Bonding | Moderate decrease | Moderate inhibition | acs.org |

| Polyvinylpyrrolidone (PVP) | Dipole-Dipole (weak) | Minor decrease | Less effective inhibition | acs.orgresearchgate.netnih.gov |

| HPMC-AS | Specific interactions | Not specified | Effective inhibition | researchgate.netmdpi.com |

| Eudragit L100-55 | Specific interactions | Not specified | Effective inhibition | researchgate.netmdpi.com |

Interaction with Lipid Bilayers and Membrane Permeation Dynamics

The therapeutic action of ketoconazole requires it to interact with and permeate through fungal cell membranes to inhibit the synthesis of ergosterol. nih.gov Therefore, understanding its interaction with lipid bilayers is crucial. Ketoconazole is a lipophilic molecule, a characteristic that facilitates its insertion into cell membranes. mdpi.com

Studies using model membranes, such as large unilamellar vesicles (LUVs) made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), have been conducted to elucidate these interactions. colby.edu Research on ketoconazole derivatives has shown that the azole moiety is critical for deep penetration into the membrane. colby.edu Fluorescence quenching experiments can determine the location of the drug within the bilayer, revealing that ketoconazole and its effective derivatives embed deeply within the lipid environment. colby.edu

Furthermore, ketoconazole can affect the physical properties of the membrane itself. It has been shown to increase membrane fluidity, which can influence the passive diffusion of other substances across the membrane. nih.gov This effect is thought to be related to the inhibition of sterol synthesis, leading to lower cholesterol content within the membrane. nih.gov The ability of ketoconazole to alter membrane properties is also linked to its permeabilizing ability. Permeability assays using fluorescent dyes like carboxyfluorescein have demonstrated that certain derivatives of ketoconazole can induce significant membrane leakage, a property that correlates with their antifungal activity. colby.edu Enhancing the permeation of ketoconazole through biological barriers like the skin and cornea is a major goal of formulation science, with nanocarriers such as ethosomes and trans-ethosomes showing promise in improving its delivery. mdpi.comresearchgate.net

| Study Type | Model System | Key Finding | Implication | Reference |

| Membrane Insertion | POPC Large Unilamellar Vesicles (LUVs) | The azole moiety is required for deep membrane penetration. | The core structure of ketoconazole is essential for its interaction with fungal membranes. | colby.edu |

| Membrane Fluidity | In vivo intestinal perfusion | Ketoconazole increases passive diffusion of antipyrine, indicating increased membrane fluidity. | Ketoconazole can alter the biophysical properties of cell membranes. | nih.gov |

| Membrane Permeability | Carboxyfluorescein leakage from LUVs | Certain ketoconazole derivatives induce significant membrane leakage. | Membrane permeabilizing ability correlates with antifungal activity. | colby.edu |

| Skin Permeation | Ex vivo rat skin | Ethosomal formulations significantly increase the permeation flux of ketoconazole compared to a drug solution. | Advanced delivery systems can enhance the topical and transdermal delivery of ketoconazole. | researchgate.net |

| Corneal Permeation | Ophthalmic formulations | Trans-ethosomal vesicles can enhance ocular permeation. | Nanocarriers can overcome barriers to delivery in specialized tissues like the eye. | mdpi.com |

Hydrogen Bonding and Ionic Interactions in Formulations

The physicochemical properties and ultimate bioavailability of ketoconazole, a drug known for its poor aqueous solubility, can be significantly modulated through the formation of various non-covalent interactions within its formulations. nih.gov Among these, hydrogen bonding and ionic interactions are pivotal in the development of co-crystals, salts, and other complex formulations designed to enhance its therapeutic efficacy. researchgate.netnih.gov

Hydrogen bonds are crucial in the formation of ketoconazole co-crystals, where the ketoconazole molecule interacts with a co-former. researchgate.net The imidazole ring and the acetyl group of ketoconazole are primary sites for these interactions. nih.govpensoft.net For instance, in co-crystals with dicarboxylic acids like succinic and fumaric acid, a common motif is a four-member ring structure. This network involves two hydrogen bonds: one between a carboxylic acid group of the co-former and the acetyl group of ketoconazole, and another between the second carboxylic acid group and the nitrogen atom of ketoconazole's imidazole ring. nih.gov Single-crystal X-ray diffraction has been instrumental in identifying these specific interactions. acs.orgsci-hub.red

Ionic interactions are the defining feature of ketoconazole salts. For example, in the ketoconazole oxalate (B1200264) salt, there is an ionic interaction between the imidazole ring of ketoconazole and oxalate dimers. acs.org The distinction between a co-crystal and a salt is determined by whether a proton is transferred from the acidic co-former to the basic imidazole nitrogen of ketoconazole. nih.gov

Formulations with cyclodextrins also leverage hydrogen bonding to improve ketoconazole's solubility. The hydroxyl groups of cyclodextrins can form hydrogen bonds with ketoconazole, contributing to the stability of the inclusion complex. researchgate.net Similarly, in formulations with ionic liquids, such as those formed by choline (B1196258) and geranic acid, shifts in the O-H absorption bands observed through Fourier-transform infrared (FT-IR) spectroscopy suggest the formation of intermolecular hydrogen bonds, which play a role in the enhanced solubility of ketoconazole. nih.gov Furthermore, ketoconazole can be loaded into polymer matrices, like alginate, through hydrogen bonds formed with the nitrogen atom of the ketoconazole molecule. pensoft.net